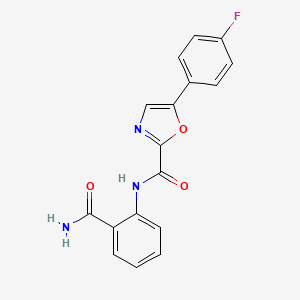

N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

CAS No.: 955702-05-3

Cat. No.: VC6093584

Molecular Formula: C17H12FN3O3

Molecular Weight: 325.299

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955702-05-3 |

|---|---|

| Molecular Formula | C17H12FN3O3 |

| Molecular Weight | 325.299 |

| IUPAC Name | N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide |

| Standard InChI | InChI=1S/C17H12FN3O3/c18-11-7-5-10(6-8-11)14-9-20-17(24-14)16(23)21-13-4-2-1-3-12(13)15(19)22/h1-9H,(H2,19,22)(H,21,23) |

| Standard InChI Key | WXRCCIXAIBIDCW-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₇H₁₂FN₃O₃, with a molecular weight of 325.299 g/mol. Its IUPAC name reflects the substitution pattern: the oxazole core is substituted at position 2 with a carboxamide group linked to a 2-carbamoylphenyl moiety and at position 5 with a 4-fluorophenyl group. Key identifiers include:

| Property | Value |

|---|---|

| SMILES | C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F |

| InChIKey | WXRCCIXAIBIDCW-UHFFFAOYSA-N |

| PubChem CID | 16950358 |

| Solubility | Not reported |

The fluorine atom at the para position of the phenyl ring introduces electron-withdrawing effects, potentially enhancing metabolic stability and binding affinity to hydrophobic enzyme pockets. The carbamoyl group may participate in hydrogen bonding, a critical feature for target engagement .

Spectroscopic Characterization

While experimental spectral data (e.g., ¹H NMR, IR) for this specific compound are unavailable, related 1,3-oxazole derivatives exhibit characteristic signals:

-

¹H NMR: Aromatic protons in the 7.0–8.5 ppm range, with distinct shifts for the fluorine-substituted phenyl group .

-

IR: Stretching vibrations for amide C=O (~1680 cm⁻¹) and oxazole C=N (~1600 cm⁻¹) .

Synthesis and Derivative Design

Synthetic Routes

The synthesis of N-(2-carbamoylphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide likely involves multi-step condensation and cyclization reactions. A plausible pathway includes:

-

Precursor Preparation:

-

Synthesis of 2-carbamoylbenzoic acid via nitration, reduction, and acetylation of anthranilic acid.

-

Preparation of 4-fluorophenylglyoxal for oxazole ring formation.

-

-

Oxazole Formation:

-

Amide Coupling:

-

Activation of the oxazole-2-carboxylic acid using carbodiimides (e.g., EDC/HOBt) followed by reaction with 2-aminobenzamide.

-

Structural Modifications

Modifying the fluorophenyl or carbamoyl groups could optimize bioactivity:

-

Fluorine Replacement: Substituting fluorine with other halogens (Cl, Br) may alter electronic properties and binding kinetics .

-

Carbamoyl Isosteres: Replacing the carbamoyl group with sulfonamide or urea moieties might enhance solubility or target selectivity .

Biological Activities and Mechanisms

Anticancer Activity

Although direct studies are lacking, structurally similar compounds demonstrate:

-

Cytostatic Effects: Inhibition of SF-539 (gliosarcoma) and SNB75 (CNS cancer) cell proliferation at 10 µM .

-

Apoptosis Induction: Activation of caspase-3/7 pathways in HOP-92 carcinoma cells .

Pharmacokinetic and Toxicity Considerations

ADME Properties

-

Absorption: Moderate bioavailability predicted due to logP ~2.5 (estimated via PubChem tools).

-

Metabolism: Likely hepatic oxidation via CYP3A4, with potential formation of hydroxylated metabolites.

-

Excretion: Renal clearance expected due to moderate molecular weight and polar carboxamide group.

Toxicity Risks

-

Off-Target Effects: Possible hERG channel inhibition due to the fluorophenyl moiety, necessitating cardiac safety profiling .

-

Genotoxicity: Oxazole rings are generally non-mutagenic, but metabolites should be evaluated in Ames tests .

Comparative Analysis with Analogous Compounds

| Compound | Target Activity | Potency (GI₅₀/IC₅₀) |

|---|---|---|

| 4-(4-Chlorophenyl)sulfonyloxazole | Gliosarcoma (SF-539) | 8.2 µM |

| 4-(4-Bromophenyl)sulfonyloxazole | Non-Small Cell Lung Cancer (HOP-92) | 6.7 µM |

| N-(2-Carbamoylphenyl) Derivative | Not reported | — |

This table underscores the need for targeted assays to quantify the compound’s efficacy relative to its analogs .

Future Directions and Applications

Drug Development Opportunities

-

Oncology: Prioritize testing against NCI-60 cell lines to identify responsive cancer types.

-

Neurodegeneration: Explore tau protein aggregation inhibition, leveraging the carbamoyl group’s hydrogen-bonding capacity .

Synthetic Chemistry Advances

-

Green Synthesis: Develop microwave-assisted or flow-chemistry protocols to improve yield and reduce waste.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume